An In-depth Technical Guide to the Synthesis of 5-(4-Bromophenyl)thiophene-2-carbohydrazide
An In-depth Technical Guide to the Synthesis of 5-(4-Bromophenyl)thiophene-2-carbohydrazide
Introduction: The Significance of 5-(4-Bromophenyl)thiophene-2-carbohydrazide in Modern Drug Discovery and Materials Science
5-(4-Bromophenyl)thiophene-2-carbohydrazide is a multifaceted heterocyclic compound that has emerged as a critical building block in both pharmaceutical development and advanced materials science.[1][2] Its unique molecular architecture, featuring a central thiophene ring flanked by a bromophenyl group and a carbohydrazide moiety, bestows upon it a versatile reactivity profile. This makes it a highly sought-after intermediate in the synthesis of a diverse array of bioactive molecules and functional organic materials.[1][2]
In the realm of medicinal chemistry, the thiophene nucleus is a well-established pharmacophore, present in numerous approved drugs. The incorporation of the 4-bromophenyl substituent provides a strategic handle for further molecular elaboration, often through cross-coupling reactions, enabling the exploration of a wider chemical space in the quest for novel therapeutic agents. The carbohydrazide functional group is also of paramount importance, serving as a versatile precursor for the construction of various heterocyclic systems, such as oxadiazoles, pyrazoles, and triazoles, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3]
From a materials science perspective, the extended π-conjugated system of 5-(4-bromophenyl)thiophene-2-carbohydrazide and its derivatives makes them promising candidates for applications in organic electronics. These compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where their tunable electronic properties can be harnessed to achieve desired device performance.[2]
This technical guide provides a comprehensive overview of the synthesis of 5-(4-Bromophenyl)thiophene-2-carbohydrazide, detailing a reliable and reproducible two-step synthetic route. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the underlying chemical principles and critical experimental parameters.
Synthetic Strategy: A Two-Step Approach
The synthesis of 5-(4-Bromophenyl)thiophene-2-carbohydrazide is most efficiently achieved through a two-step reaction sequence, commencing with the commercially available 5-(4-bromophenyl)thiophene-2-carboxylic acid. The overall synthetic pathway is depicted below:
Figure 1: Overall synthetic scheme for 5-(4-Bromophenyl)thiophene-2-carbohydrazide.
The first step involves the esterification of 5-(4-bromophenyl)thiophene-2-carboxylic acid to its corresponding methyl ester. This is a crucial transformation as it activates the carbonyl group for the subsequent nucleophilic attack by hydrazine. The second step is the hydrazinolysis of the methyl ester, which proceeds via a nucleophilic acyl substitution mechanism to yield the desired 5-(4-bromophenyl)thiophene-2-carbohydrazide.
Physicochemical Properties of Key Compounds
A thorough understanding of the physicochemical properties of the reactants, intermediates, and the final product is essential for successful synthesis and purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 5-(4-Bromophenyl)thiophene-2-carboxylic acid | C₁₁H₇BrO₂S | 299.14 | Off-white to pale yellow solid | 235-240 |
| Methyl 5-(4-bromophenyl)thiophene-2-carboxylate | C₁₂H₉BrO₂S | 313.17 | White to off-white solid | 128-132 |
| 5-(4-Bromophenyl)thiophene-2-carbohydrazide | C₁₁H₉BrN₂OS | 297.17 | White to pale yellow solid | 189-193 |
Experimental Protocols
Part 1: Synthesis of Methyl 5-(4-bromophenyl)thiophene-2-carboxylate (Ester Intermediate)
This procedure details the Fischer esterification of 5-(4-bromophenyl)thiophene-2-carboxylic acid. The use of a catalytic amount of strong acid in an excess of alcohol drives the equilibrium towards the formation of the ester.
Materials and Reagents:
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5-(4-Bromophenyl)thiophene-2-carboxylic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Step-by-Step Protocol:
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To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-(4-bromophenyl)thiophene-2-carboxylic acid (10.0 g, 33.4 mmol).
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Add anhydrous methanol (150 mL) to the flask and stir the suspension.
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Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension. Caution: The addition of sulfuric acid to methanol is exothermic.
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Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.
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Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed over time, and a new, less polar spot corresponding to the ester should appear.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess methanol using a rotary evaporator.
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Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.
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Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the excess acid, followed by brine (50 mL).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl 5-(4-bromophenyl)thiophene-2-carboxylate.
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The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or ethanol, to yield a white to off-white solid.
Part 2: Synthesis of 5-(4-Bromophenyl)thiophene-2-carbohydrazide (Final Product)
This procedure describes the hydrazinolysis of the methyl ester intermediate. Hydrazine hydrate acts as the nucleophile, displacing the methoxy group of the ester to form the stable carbohydrazide.
Materials and Reagents:
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Methyl 5-(4-bromophenyl)thiophene-2-carboxylate
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Hydrazine hydrate (80% or higher)
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Ethanol (95% or absolute)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Büchner funnel and filter paper
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Ice bath
Step-by-Step Protocol:
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In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-(4-bromophenyl)thiophene-2-carboxylate (8.0 g, 25.5 mmol) in ethanol (120 mL).
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To the stirred solution, add hydrazine hydrate (10 mL, approximately 200 mmol) dropwise at room temperature.
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Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
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Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting ester spot.
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Upon completion of the reaction, cool the reaction mixture to room temperature. A white or pale-yellow precipitate of the product should form.
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Further cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
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Dry the purified 5-(4-Bromophenyl)thiophene-2-carbohydrazide in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.
Reaction Mechanisms
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.
Esterification Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism under acidic conditions.
Figure 3: Mechanism of Hydrazinolysis.
Characterization and Purity Assessment
The identity and purity of the synthesized 5-(4-Bromophenyl)thiophene-2-carbohydrazide should be confirmed using standard analytical techniques:
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Melting Point: A sharp melting point range close to the literature value (189-193 °C) is indicative of high purity.
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Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests the absence of major impurities.
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and bands corresponding to the aromatic C-H and C=C stretching.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show distinct signals for the aromatic protons on the thiophene and bromophenyl rings, as well as signals for the -NH and -NH₂ protons of the hydrazide moiety.
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¹³C NMR will provide evidence for all the carbon atoms in the molecule, including the carbonyl carbon of the hydrazide.
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Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (297.17 g/mol for C₁₁H₉BrN₂OS), confirming its elemental composition.
Safety and Handling Precautions
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General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
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Chemical-Specific Hazards:
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Sulfuric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.
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Hydrazine Hydrate: Toxic and corrosive. It is also a suspected carcinogen. Avoid inhalation of vapors and contact with skin.
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Organic Solvents (Methanol, Ethanol, Ethyl Acetate): Flammable. Keep away from open flames and other ignition sources.
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Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 5-(4-Bromophenyl)thiophene-2-carbohydrazide, a key intermediate in the development of novel pharmaceuticals and functional organic materials. By following the outlined protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for their scientific endeavors. The provided mechanistic insights and characterization guidelines further empower scientists to optimize the synthesis and ensure the quality of the final product.
References
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Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). National Institutes of Health. [Link]
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Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). Taylor & Francis Online. [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]
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Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar. [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). National Institutes of Health. [Link]
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5-(4-Bromophenyl)thiophene-2-carboxylic acid | 40133-13-9. (n.d.). J&K Scientific. [Link]
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Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (2024). ResearchGate. [Link]
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Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (n.d.). Semantic Scholar. [Link]
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Hydrazinolysis of 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one ester and thiosemicarbazide formation. (n.d.). ResearchGate. [Link]
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STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. (2018). Proceedings of the YSU B: Chemical and Biological Sciences. [Link]
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View of STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. (n.d.). YSU Journals. [Link]
